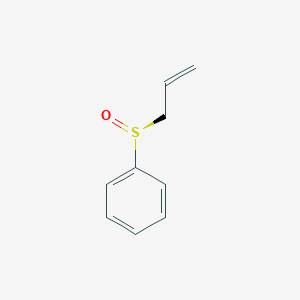

(S)-(Allylsulfinyl)benzene

Description

Significance of Chiral Sulfoxides in Modern Organic Synthesis and Catalysis

Chiral sulfoxides are organosulfur compounds that possess a stereogenic sulfur atom, rendering them optically active. wiley-vch.deresearchgate.net This class of compounds has gained considerable attention in organic synthesis due to their remarkable ability to act as chiral auxiliaries, guiding the stereochemical outcome of a wide array of chemical transformations. researchgate.netillinois.edumedcraveonline.com The steric and electronic differences between the substituents on the sulfur atom—a lone pair of electrons, an oxygen atom, and two different organic residues—allow for effective differentiation of the diastereotopic faces of a nearby reactive center. medcraveonline.com

The conformational stability of the sulfinyl group at room temperature ensures that the chirality is maintained throughout a reaction sequence. illinois.edu Furthermore, the sulfinyl group can be readily introduced and subsequently removed under relatively mild conditions, a crucial attribute for a chiral auxiliary. illinois.edu Enantiomerically enriched sulfoxides are not only valuable as auxiliaries but also serve as ligands in transition-metal-catalyzed asymmetric reactions, promoting high levels of enantioselectivity. thieme-connect.comresearchgate.netthieme-connect.comnih.gov Their ability to coordinate to metal centers through either the sulfur or oxygen atom provides a unique handle for influencing the geometry of the transition state. illinois.eduthieme-connect.com

Overview of (S)-(Allylsulfinyl)benzene as a Representative Chiral Allylic Sulfoxide (B87167)

This compound, also known as (S)-allyl phenyl sulfoxide, is a quintessential example of a chiral allylic sulfoxide. ontosight.ainih.gov It consists of a phenyl group and an allyl group attached to a chiral sulfinyl moiety. ontosight.ai This compound serves as a valuable building block in organic synthesis, particularly in reactions that leverage the unique reactivity of the allylic sulfoxide group. Its utility stems from its ability to undergo stereospecific rearrangements and to act as a chiral precursor for the synthesis of other valuable chiral molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

[(S)-prop-2-enylsulfinyl]benzene |

InChI |

InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2/t11-/m0/s1 |

InChI Key |

RLLJHMBTZSGFAS-NSHDSACASA-N |

Isomeric SMILES |

C=CC[S@](=O)C1=CC=CC=C1 |

Canonical SMILES |

C=CCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Physicochemical Properties of S Allylsulfinyl Benzene

The distinct physicochemical properties of (S)-(Allylsulfinyl)benzene are fundamental to its application in organic synthesis. A summary of its key properties is presented in the interactive data table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀OS | ontosight.ainih.gov |

| Molecular Weight | 166.24 g/mol | nih.govbldpharm.com |

| Appearance | Clear brown-yellow liquid | nih.gov |

| CAS Number | 119182-42-2 | bldpharm.com |

| IUPAC Name | (S)-prop-2-enylsulfinylbenzene | nih.gov |

| ¹³C NMR Spectra | Available | nih.gov |

| Mass Spectrometry (GC-MS) | Available | nih.gov |

| IR Spectra (Vapor Phase) | Available | nih.gov |

Synthesis of S Allylsulfinyl Benzene

The preparation of enantiomerically pure (S)-(Allylsulfinyl)benzene is crucial for its use in asymmetric synthesis. Several methods have been developed to achieve this, with the most common approaches involving the asymmetric oxidation of a prochiral sulfide (B99878) or the reaction of a chiral sulfinate with an organometallic reagent.

One of the most direct routes to chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide. wiley-vch.deacs.org This can be achieved using chiral oxidizing agents or through catalytic methods employing a chiral catalyst and a stoichiometric oxidant. wiley-vch.deillinois.edu For instance, modified Sharpless asymmetric epoxidation conditions, often involving a titanium catalyst, a chiral ligand like diethyl tartrate, and an oxidant, have been adapted for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. illinois.edu

Another widely utilized and highly effective method is the Andersen-Pfitzner-Moffatt protocol. illinois.edu This procedure involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The reaction proceeds with clean inversion of configuration at the sulfur atom, allowing for the synthesis of chiral sulfoxides with high enantiomeric purity. illinois.edu A common precursor for this synthesis is a diastereomerically pure menthyl p-toluenesulfinate, which can be separated by recrystallization. illinois.edunih.gov

Reactions and Synthetic Applications of S Allylsulfinyl Benzene

Asymmetric Oxidation of Prochiral Allylic Sulfides

One of the most direct routes to chiral sulfoxides is the enantioselective oxidation of their corresponding prochiral sulfides. wiley-vch.de This approach involves the selective delivery of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the sulfide (B99878). This can be achieved through biocatalytic methods, transition metal catalysis, or with stoichiometric chiral oxidants.

Biocatalytic Approaches via Sulfoxide Reductases and Oxidases

Biocatalysis offers an environmentally benign and highly selective method for asymmetric sulfoxidation. acsgcipr.orgnih.gov Whole-cell systems and isolated enzymes, such as monooxygenases, are capable of oxidizing prochiral sulfides with high enantioselectivity. acsgcipr.orgnih.gov For instance, bacterial flavoenzymes like cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of various thioethers with excellent enantioselectivity. libretexts.org The use of whole-cell biocatalysts, such as Pseudomonas frederiksbergensis or various Rhodococcus and Streptomyces species, is often preferred as it circumvents the need for costly enzyme purification and cofactor regeneration. nih.govorganic-chemistry.org These systems can produce chiral sulfoxides, including aryl alkyl sulfoxides, with high yields and enantiomeric excesses (e.e.) often exceeding 99%. nih.govnih.gov

| Enzyme/Organism | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

| Cyclohexanone Monooxygenase (CMO) | Thioanisole | (R) | >99% | libretexts.org |

| Rhodococcus sp. | Thioanisole | (S) | >99% | nih.gov |

| Pseudomonas frederiksbergensis | Alkyl Aryl Sulfides | (S) | 81-99% | organic-chemistry.org |

Transition Metal-Catalyzed Enantioselective Sulfoxidation

Catalytic asymmetric oxidation using transition metal complexes is a powerful and widely studied method for generating chiral sulfoxides. acsgcipr.orgtandfonline.com These systems typically involve a metal center, a chiral ligand, and a terminal oxidant.

Titanium-Based Catalysts: The most renowned system, developed independently by Kagan and Modena in the 1980s, is a modification of the Sharpless epoxidation catalyst. libretexts.orgias.ac.in It typically employs titanium(IV) isopropoxide, a chiral tartrate ester like diethyl tartrate (DET), and a hydroperoxide oxidant such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). libretexts.org The addition of water is often crucial for achieving high enantioselectivity. This method has been successfully applied to a wide range of sulfides, including allyl phenyl sulfide. libretexts.orgnih.gov Other chiral diols, such as BINOL and its derivatives, have also been used effectively as ligands, affording high e.e. for aryl alkyl sulfoxides. ias.ac.inucc.ie

Vanadium-Based Catalysts: Vanadium complexes featuring chiral Schiff base ligands derived from amino alcohols have proven effective for the asymmetric oxidation of sulfides. libretexts.orgorganic-chemistry.org These catalysts, used with hydrogen peroxide as the terminal oxidant, can achieve high yields and enantioselectivities, particularly for benzyl (B1604629) aryl sulfides. organic-chemistry.org

Other Metal Catalysts: Chiral Salen complexes of manganese and iron have also been explored for enantioselective sulfoxidation. wiley-vch.delibretexts.org These catalysts can provide high enantioselectivities with oxidants like iodosobenzene (B1197198) or hydrogen peroxide. wiley-vch.delibretexts.org

| Catalyst System | Substrate | Oxidant | Yield (%) | e.e. (%) | Reference |

| Ti(Oi-Pr)₄ / (R,R)-DET / H₂O | Methyl p-tolyl sulfide | CHP | 90 | 96 | libretexts.org |

| Ti(Oi-Pr)₄ / (R)-BINOL | Methyl p-tolyl sulfide | TBHP | 43 | 96 | ucc.ie |

| Ti(Oi-Pr)₄ / (R)-6,6'-Diphenyl-BINOL | Methyl p-tolyl sulfide | aq. TBHP | 81 | 90 | ias.ac.in |

| Vanadium / Chiral Schiff Base | Benzyl phenyl sulfide | H₂O₂ | 67-90 | 67-99 | organic-chemistry.org |

| Fe(salan) | Alkyl aryl sulfides | H₂O₂ | - | up to 99 | libretexts.org |

Stoichiometric Asymmetric Oxidation with Chiral Organic Oxidants

The use of stoichiometric amounts of chiral organic oxidants provides another route to enantiomerically enriched sulfoxides. Chiral N-sulfonyloxaziridines, developed by Davis, are a prominent class of reagents for this transformation. wiley-vch.detandfonline.com These reagents can oxidize a range of sulfides to their corresponding sulfoxides with moderate to excellent enantioselectivity. libretexts.org The stereochemical outcome is dependent on the specific structure of the oxaziridine (B8769555) used. Chiral hydroperoxides and peracids have also been employed, though often with more modest success. libretexts.orgtandfonline.com

Stereoselective Nucleophilic Substitution on Chiral Sulfur Precursors

An alternative to asymmetric oxidation is the stereoselective synthesis starting from a chiral sulfur-containing precursor. This method relies on the formation of a new carbon-sulfur bond at a stereochemically defined sulfur center.

Andersen-Type Synthesis Utilizing Diastereomerically Pure Sulfinate Esters

The Andersen synthesis, first reported in 1962, is a classic and reliable method for preparing enantiopure sulfoxides. wiley-vch.deillinois.edu The key step involves the nucleophilic substitution of an organometallic reagent, such as a Grignard reagent, on a diastereomerically pure sulfinate ester. illinois.edu

The process begins with the reaction of a sulfinyl chloride with a chiral alcohol, commonly (-)-menthol, to produce a mixture of diastereomeric sulfinate esters. illinois.eduacs.org These diastereomers, differing in their configuration at the sulfur atom, can be separated by fractional crystallization or chromatography. illinois.edunih.govacs.org Subsequent treatment of a single, pure diastereomer with a Grignard reagent, like allylmagnesium bromide, proceeds with complete inversion of configuration at the sulfur center to yield the enantiomerically pure sulfoxide. illinois.edunih.govacs.org This method's robustness and high stereospecificity have made it a cornerstone in the synthesis of chiral sulfoxides. acs.org

S-Allylation of Sulfinate Esters under Pummerer-like Conditions

A more recent development involves the S-allylation of sulfinate esters under conditions that evoke a Pummerer-type reaction. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org The Pummerer reaction traditionally describes the reaction of a sulfoxide with an acid anhydride (B1165640) to form an α-functionalized sulfide. organicreactions.org In this modified approach, a sulfinate ester is activated, for example with trifluoromethanesulfonic anhydride (Tf₂O), in the presence of an allyl silane, such as allyltrimethylsilane. rsc.orgchemrxiv.org

This activation generates a highly reactive sulfonium-like intermediate. The subsequent nucleophilic attack by the allylsilane onto the sulfur atom furnishes an allyl sulfonium (B1226848) salt. rsc.orgchemrxiv.org This intermediate is then hydrolyzed with aqueous base to afford the desired allyl sulfoxide. rsc.orgchemrxiv.org A key advantage of this method is that it proceeds without the competing rsc.orgrsc.org-sigmatropic rearrangement that can occur with allyl sulfonium intermediates, thus providing direct access to the target allylic sulfoxides. rsc.orgrsc.org This methodology has been shown to be effective for a range of substituted benzenesulfinate (B1229208) esters. rsc.org

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. When the racemization of the starting material is faster than or comparable to the resolution step, a dynamic kinetic resolution (DKR) can be achieved, theoretically allowing for a 100% yield of a single enantiomer of the product.

Enzymatic Kinetic Resolution of Racemic Allylic Sulfoxides

Enzymes, with their inherent chirality and high selectivity, are excellent catalysts for the kinetic resolution of racemic sulfoxides. Methionine sulfoxide reductases (Msrs) and lipases are two classes of enzymes that have been successfully employed for this purpose.

Methionine sulfoxide reductases are a family of enzymes that catalyze the reduction of sulfoxides. The two main families, MsrA and MsrB, exhibit complementary stereoselectivity. MsrA specifically reduces (S)-methionine sulfoxide, while MsrB is selective for the (R)-enantiomer. frontiersin.org This inherent enantioselectivity can be exploited for the kinetic resolution of a broad range of racemic sulfoxides, including aryl alkyl sulfoxides. For the preparation of (S)-sulfoxides, MsrB enzymes are of particular interest as they selectively reduce the (R)-enantiomer of the racemic sulfoxide, leaving the desired (S)-enantiomer unreacted.

A notable example is the use of a methionine sulfoxide reductase B (MsrB) homologue, liMsrB, from Limnohabitans sp. 103DPR2. rsc.org This enzyme has demonstrated high enantioselectivity in the kinetic resolution of various racemic aromatic sulfoxides, affording the corresponding (S)-sulfoxides with high enantiomeric excess (e.e.) and approximately 50% conversion. rsc.org The high enantioselectivity (E > 200) has been achieved for a range of aryl methyl and aryl ethyl sulfoxides at substrate concentrations up to 320 mM. frontiersin.org

| Substrate (Racemic Aryl Sulfoxide) | Enzyme | Conversion (%) | e.e. of (S)-Sulfoxide (%) | Reference |

| Methyl phenyl sulfoxide | liMsrB | ~50 | >99 | rsc.org |

| Ethyl phenyl sulfoxide | liMsrB | ~50 | 98 | rsc.org |

| Methyl p-tolyl sulfoxide | liMsrB | ~50 | >99 | rsc.org |

| Methyl o-tolyl sulfoxide | liMsrB | ~50 | 92 | rsc.org |

Lipases are another class of enzymes that have been investigated for the kinetic resolution of sulfoxides, often through the enantioselective hydrolysis of racemic sulfinyl esters. nih.gov While less common than their use in alcohol resolution, lipases can provide access to both enantiomers of a sulfoxide in high optical purity. For instance, lipoprotein lipase (B570770) from Burkholderia sp. has been shown to effectively resolve α-sulfinyl esters. nih.gov

Chemical Kinetic Resolution Protocols

Chemical methods for the kinetic and dynamic kinetic resolution of allylic sulfoxides offer a complementary approach to enzymatic strategies, often utilizing transition metal catalysts.

A significant advancement in this area is the dynamic kinetic resolution (DKR) of allylic sulfoxides through rhodium-catalyzed asymmetric hydrogenation. nih.govnih.gov This methodology cleverly combines the nih.govrsc.org-sigmatropic rearrangement of allylic sulfoxides (the Mislow-Evans rearrangement), which serves as the in situ racemization process, with a stereoselective hydrogenation of the double bond. The rhodium complex acts as a dual-function catalyst, facilitating both the racemization of the allylic sulfoxide and the enantioselective hydrogenation. nih.govrsc.org The efficiency of this DKR can be fine-tuned by adjusting the hydrogen gas pressure to control the relative rates of hydrogenation and racemization. nih.gov

| Substrate (Racemic Allylic Sulfoxide) | Catalyst System | Product Diastereomeric Ratio | Product e.e. (%) | Reference |

| Cinnamyl phenyl sulfoxide | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | >20:1 | 95 | nih.gov |

| (E)-But-2-enyl phenyl sulfoxide | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | >20:1 | 96 | nih.gov |

Another powerful chemical kinetic resolution strategy involves the rhodium-catalyzed enantioselective C-H alkynylation of racemic sulfoxides. rsc.org Using a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst in conjunction with a chiral carboxamide additive, this method achieves kinetic resolution with exceptionally high selectivity factors (s-factor up to >500). rsc.org This approach allows for the synthesis of a wide array of chiral sulfoxides in good yields and with excellent enantioselectivity.

These advanced enzymatic and chemical kinetic resolution methodologies provide robust and versatile platforms for the synthesis of enantiopure chiral allylic sulfoxides like this compound, which are crucial intermediates in modern organic and medicinal chemistry.

Assignment of Absolute Configuration at the Sulfinyl Stereocenter (R/S System)

The stereochemistry at the sulfur atom in this compound is defined by the Cahn-Ingold-Prelog (CIP) nomenclature system. wikipedia.orgtuscany-diet.net The sulfur atom in a sulfoxide is a tetrahedral stereocenter, with three substituent groups and a lone pair of electrons. acs.org The assignment of the absolute configuration (R or S) involves a standardized process of prioritizing these four groups. masterorganicchemistry.com

The priority of the groups attached to the chiral center is determined by the atomic number of the atoms directly bonded to it. tuscany-diet.netlibretexts.org A higher atomic number corresponds to a higher priority. libretexts.org In the case of sulfoxides, the lone pair of electrons is treated as having the lowest priority (priority 4), often considered a "phantom atom" with an atomic number of zero. mdpi.com

For this compound, the groups attached to the sulfur stereocenter are prioritized as follows:

Oxygen atom (-O): The oxygen atom has the highest atomic number (Z=8) of all atoms directly bonded to the sulfur, so it receives the highest priority (priority 1). tuscany-diet.net

Phenyl group (-C₆H₅): The carbon atom of the phenyl group and the first carbon of the allyl group are identical (both Z=6). To break this tie, the atoms attached to these carbons are compared. wikipedia.orgtuscany-diet.net The phenyl carbon is bonded to other carbons within the aromatic ring.

Allyl group (-CH₂CH=CH₂): The first carbon of the allyl group is bonded to another carbon and two hydrogens. When comparing the phenyl and allyl groups, we continue outward until a point of difference is found. The phenyl group takes precedence due to the nature of its bonding, giving it priority 2. The allyl group is assigned priority 3.

Lone Pair: The lone pair of electrons on the sulfur atom is assigned the lowest priority (priority 4). illinois.edumdpi.com

To assign the configuration, the molecule is oriented so that the lowest-priority group (the lone pair) points away from the viewer. masterorganicchemistry.comlibretexts.org Then, a path is traced from the highest-priority group (1) to the second (2) and then to the third (3). For this compound, this path traces a counter-clockwise direction. masterorganicchemistry.comlibretexts.org According to CIP rules, a counter-clockwise path denotes the S configuration, from the Latin sinister for "left". libretexts.orglibretexts.org

Table 1: Cahn-Ingold-Prelog Priorities for this compound

| Priority | Group Attached to Sulfur | Basis for Assignment |

| 1 | Oxygen | Highest atomic number (Z=8) directly attached to the stereocenter. tuscany-diet.net |

| 2 | Phenyl (-C₆H₅) | Higher priority than the allyl group based on subsequent bonded atoms. wikipedia.org |

| 3 | Allyl (-CH₂CH=CH₂) | Lower priority compared to the phenyl group. wikipedia.org |

| 4 | Lone Pair | Assigned the lowest priority by convention. mdpi.com |

Conformational Analysis and Rotational Isomerism in Allylic Sulfoxides

The study of the spatial arrangement of atoms in a molecule, or conformational analysis, is key to understanding the reactivity of allylic sulfoxides like this compound. lumenlearning.com These molecules are not rigid and can exist as a mixture of different conformations, or rotational isomers (rotamers), arising from rotation around single bonds, particularly the carbon-sulfur (C-S) bond. umich.edu

The conformational preference in allylic sulfoxides is dictated by a balance of steric and electronic interactions. The sulfinyl group, with its lone pair and oxygen atom, creates a highly differentiated steric and electronic environment. illinois.edu Computational studies, such as molecular mechanics and ab initio calculations, along with experimental techniques like low-temperature NMR spectroscopy, have been employed to investigate these conformational equilibria. umich.edursc.org

For acyclic sulfoxides, it has been observed that often only one or two stable conformers exist in significant populations at room temperature. umich.edu The rotational barrier around the C-S bond is influenced by the size of the substituents. In dimethyl sulfoxide, for example, the methyl groups are found to be staggered with respect to the S=O bond, with a calculated rotational barrier of around 1.5 to 3.5 kcal/mol. umich.edu For this compound, the key rotational isomers would involve different orientations of the allyl and phenyl groups relative to the sulfinyl oxygen and the lone pair. The most stable conformations are those that minimize steric repulsion between the bulky phenyl group, the allyl group, and the sulfinyl oxygen.

Diastereoselective Induction and Chirality Transfer in Reactions Involving Allylic Sulfoxides

The chiral sulfinyl group in this compound is a powerful chiral auxiliary, capable of inducing high levels of diastereoselectivity in chemical reactions. nih.gov This means that the pre-existing stereocenter on the sulfur atom directs the formation of a new stereocenter elsewhere in the molecule, a process known as chirality transfer. acs.org The sulfoxide group can coordinate to reagents and control the trajectory of their approach to the reactive sites of the allyl group. illinois.edu

A prominent example of chirality transfer is the nih.govresearchgate.net-sigmatropic rearrangement of allylic sulfoxides, also known as the Mislow-Evans rearrangement. nih.govacs.org This process involves the conversion of an allylic sulfoxide into an allylic sulfenate ester. The reaction proceeds through a highly ordered, cyclic transition state, which ensures an efficient transfer of the sulfur's stereochemical information to the carbon framework of the product. acs.org Base-induced rearrangements of enantiopure 2-sulfinyl dienes, which are related structures, can yield products with high enantioselectivity (90:10 to 95:5), demonstrating the sulfoxide as the key element of stereocontrol. researchgate.netacs.org

The diastereoselectivity of reactions involving allylic sulfoxides can be influenced by various factors, including the nature of the electrophile, the solvent, and the reaction temperature. For instance, the epoxidation of allylic alcohols (structurally related systems) using reagents like m-chloroperbenzoic acid (m-CPBA) can show high diastereoselectivity, which is often governed by intramolecular hydrogen bonding directing the reagent to one face of the double bond. organic-chemistry.org

Table 2: Examples of Diastereoselective Reactions Influenced by Allylic Sulfoxides

| Reaction Type | Substrate Type | Reagent/Conditions | Typical Diastereomeric Ratio (dr) | Reference |

| nih.govresearchgate.net-Sigmatropic Rearrangement | Enantiopure 2-Sulfinyl Dienes | NaH, i-PrOH | 90:10 to 95:5 | acs.org |

| Michael Addition/ nih.govresearchgate.net-Rearrangement | 1- and 2-Sulfinyl Dienes | Various nucleophiles | High degree of stereocontrol | acs.org |

| Hydrogenation (Dynamic Kinetic Resolution) | Allylic Sulfoxides | Rhodium complex, H₂ | High diastereoselectivity | nih.gov |

| Epoxidation (of related systems) | Allylic Diols | m-CPBA | High anti-diastereoselection | organic-chemistry.org |

This ability to control stereochemistry makes chiral allylic sulfoxides valuable intermediates in the synthesis of complex, enantiomerically pure molecules. nih.gov

Sigmatropic Rearrangements of Allylic Sulfoxides

Sigmatropic rearrangements are concerted processes involving the migration of a sigma-bond across a conjugated system. In the context of allylic sulfoxides, numberanalytics.comwikipedia.org- and wikipedia.orgwikipedia.org-sigmatropic rearrangements are particularly prominent.

The Mislow-Evans rearrangement proceeds through a concerted, cyclic mechanism. wpmucdn.com The transition state involves a five-membered ring, where the allyl group shifts from the sulfur to the oxygen atom of the sulfoxide. wpmucdn.comacs.org This rearrangement is a reversible process, with the equilibrium typically favoring the thermodynamically more stable sulfoxide. nih.govacs.org However, the in situ trapping of the sulfenate ester drives the reaction forward to furnish the allylic alcohol. wpmucdn.com

The geometry of the transition state is highly ordered, which is the basis for the high degree of stereocontrol observed in this reaction. nih.govwpmucdn.com Computational studies have indicated that the transition state has a more condensed geometry than both the starting sulfoxide and the resulting sulfenate ester. acs.org This has led to theoretical explorations of trapping the transition state itself under high pressure. acs.org The preferred transition state geometry typically leads to the formation of the E-alkene, unless constrained within a small ring system. wpmucdn.com

The rate and equilibrium of the Mislow-Evans rearrangement are influenced by several factors, including the substitution pattern on the allylic framework and the nature of the substituent on the sulfur atom. numberanalytics.com Steric and electronic effects of these substituents can impact the stability of both the starting sulfoxide and the transition state, thereby affecting the kinetics of the rearrangement. numberanalytics.com

The equilibrium between the allylic sulfoxide and the allylic sulfenate ester is a key aspect of this rearrangement. Kinetically, the rearrangement is readily reversible under mild conditions. researchgate.net However, at equilibrium, many allyl sulfenates are almost completely converted to the rearranged allyl sulfoxides. researchgate.net The choice of solvent and temperature can also influence the rate and selectivity of the reaction. numberanalytics.comnumberanalytics.com

Table 1: Factors Influencing the Mislow-Evans Rearrangement

| Factor | Influence |

| Substrate Structure | Substituents on the allylic system can accelerate or decelerate the reaction and affect stereoselectivity. numberanalytics.comnumberanalytics.com |

| Temperature | The reaction is typically conducted at elevated temperatures. numberanalytics.com |

| Solvent | The choice of solvent can impact the reaction rate and selectivity. numberanalytics.comnumberanalytics.com |

| Thiophile | The addition of a thiophile traps the sulfenate ester, driving the equilibrium towards the product. wpmucdn.com |

A hallmark of the Mislow-Evans rearrangement is the high degree of stereochemical transfer. wikipedia.orgnumberanalytics.com Chirality at the sulfur atom of the enantiopure sulfoxide is effectively transferred to the α-carbon of the resulting allylic alcohol. nih.govresearchgate.net This high fidelity is a direct consequence of the highly ordered, concerted transition state. wpmucdn.com

The rearrangement exhibits significant diastereoselectivity. wikipedia.org The formation of the new carbon-oxygen bond is highly controlled, leading to specific stereoisomers of the allylic alcohol product. wikipedia.org Generally, an E-alkene will favor the formation of the anti product, while a Z-alkene will favor the syn product. wikipedia.org This predictability makes the Mislow-Evans rearrangement a valuable tool in asymmetric synthesis for the construction of complex molecules with defined stereochemistry. researchgate.netnumberanalytics.com

While the numberanalytics.comwikipedia.org-sigmatropic rearrangement is characteristic of neutral allylic sulfoxides, related wikipedia.orgwikipedia.org-sigmatropic rearrangements can occur via charged intermediates such as sulfonium ylides. These rearrangements are also synthetically useful for forming carbon-carbon bonds. For instance, aryl sulfoxides can undergo a cascade reaction involving an interrupted Pummerer reaction followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form biaryl compounds. nih.gov This process involves the formation of a sulfonium intermediate that then rearranges. nih.gov

In some cases, a numberanalytics.comwikipedia.org-sigmatropic rearrangement can be followed by a wikipedia.orgwikipedia.org-sigmatropic process, leading to diverse molecular scaffolds. nih.gov The formation and rearrangement of allylic oxosulphonium ylides can also proceed via a numberanalytics.comwikipedia.org-sigmatropic rearrangement pathway. rsc.org

The[1][2]-Sigmatropic Rearrangement (Mislow-Evans Rearrangement)

Pummerer Rearrangement Pathways and Related Cationic Intermediates

The Pummerer rearrangement is another key reaction of sulfoxides, including allylic sulfoxides, that proceeds through cationic intermediates. numberanalytics.comwikipedia.org This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, leading to the formation of an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The mechanism begins with the acylation of the sulfoxide oxygen, forming an acetoxysulfonium ion. numberanalytics.com Subsequent elimination of a proton from the α-carbon generates a key intermediate, a sulfonium ion (also referred to as a thionium (B1214772) ion or thial). numberanalytics.comwikipedia.orgyoutube.com This electrophilic species is then attacked by a nucleophile, typically the acetate (B1210297) counterion, at the α-carbon to yield the final product. wikipedia.orgyoutube.com

For allylic sulfoxides, the Pummerer rearrangement can be more complex. The intermediate allylic cation can be attacked at different positions, leading to a mixture of products. youtube.com Furthermore, the initially formed Pummerer product can sometimes undergo subsequent rearrangements. The activated thial electrophile can be trapped by various intermolecular and intramolecular nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Table 2: Common Activating Agents and Nucleophiles in Pummerer Rearrangements

| Activating Agents | Common Nucleophiles |

| Acetic anhydride wikipedia.org | Acetates wikipedia.org |

| Trifluoroacetic anhydride wikipedia.org | Arenes wikipedia.org |

| Trifluoromethanesulfonic anhydride wikipedia.org | Alkenes wikipedia.org |

| Thionyl chloride wikipedia.org | Amides wikipedia.org |

| Lewis acids (e.g., TiCl₄, SnCl₄) wikipedia.org | Phenols wikipedia.org |

The interplay between sigmatropic rearrangements and Pummerer-type reactions highlights the versatile reactivity of this compound and its derivatives, making them valuable intermediates in modern organic synthesis.

Activated Allylic Sulfoxides in Interrupted Pummerer Reactions

The Pummerer reaction and its variants are cornerstone transformations in sulfoxide chemistry. organicreactions.org The classical Pummerer reaction involves the conversion of a sulfoxide with an alpha-hydrogen into an α-functionalized sulfide upon treatment with an acid anhydride. organicreactions.org A significant evolution of this process is the "interrupted Pummerer reaction," where the key intermediate, a thionium ion or sulfonium salt, is trapped by an external or internal nucleophile before the typical elimination step can occur. manchester.ac.uknih.gov

For allylic sulfoxides like this compound, activation with an agent such as trifluoroacetic anhydride (TFAA) generates a highly reactive sulfonium species. manchester.ac.uk This intermediate is a potent electrophile. In the interrupted Pummerer reaction, this activated sulfoxide engages with nucleophiles, forming a new sulfonium salt. manchester.ac.uk This cascade provides a powerful method for C-C and C-heteroatom bond formation. researchgate.net For instance, the reaction of activated aryl sulfoxides with nucleophiles like phenols can lead to the synthesis of biaryl compounds through a sequence involving an interrupted Pummerer reaction followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net

The general mechanism involves the following steps:

Activation: The sulfoxide oxygen is acylated by an activator (e.g., TFAA).

Intermolecular Attack: A nucleophile attacks the activated sulfoxide, displacing the acyloxy group and forming a new sulfonium salt. manchester.ac.uk

Rearrangement/Coupling: This sulfonium salt can then undergo further reactions, such as charge-accelerated sigmatropic rearrangements, to yield the final product. researchgate.netresearchgate.net

This strategy has been successfully applied to the synthesis of complex molecules, including benzo[b]furans from the reaction of alkynyl sulfoxides and phenols, demonstrating the versatility of activating the sulfinyl group to facilitate otherwise challenging transformations. rsc.org

| Sulfoxide Type | Nucleophile | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Aryl Sulfoxides | Phenols | Aryloxysulfonium salt | 2-Hydroxy-2'-sulfanylbiaryls | researchgate.net |

| Alkenyl/Aryl Sulfoxides | Allylic Silanes | Allyl-substituted sulfonium salt | Five-membered heterocycles | researchgate.net |

| Alkynyl Sulfoxides | Phenols | Alkynyl-substituted sulfonium salt | Benzo[b]furans | rsc.org |

| Benzothiophene S-oxide | 2-Naphthols | Aryloxysulfonium salt | 1,1'-bi-2-naphthols (BINOLs) | manchester.ac.uknih.gov |

Formation and Reactivity of α-Sulfonium Cations

The formation of a sulfonium cation is a pivotal step in the reactivity of activated sulfoxides. manchester.ac.uk In the context of this compound, activation with an appropriate reagent like trifluoroacetic anhydride (Tf₂O) can generate a highly electrophilic S(IV) species. nih.gov This species is susceptible to attack by nucleophiles, leading to the formation of an allyl sulfonium salt. researchgate.net

The reactivity of these resulting sulfonium salts is diverse:

Sigmatropic Rearrangements: Allyl-substituted sulfonium salts are predisposed to undergo charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.netresearchgate.net This pathway is highly regioselective and has been exploited for the synthesis of various functionalized aromatic and heterocyclic systems.

Michael Acceptors: S-(alkenyl)sulfonium salts can act as potent Michael acceptors. nih.gov A nucleophile attacks the β-carbon of the alkenyl group, leading to the formation of a sulfonium ylide intermediate, which can then react further. nih.gov

Precursors to Radicals: The C–S bond in sulfonium salts can undergo homolytic cleavage, particularly under photoredox catalysis conditions, to generate radical intermediates. manchester.ac.uk This approach has enabled new strategies for radical C-C bond formation. manchester.ac.uk

The generation and subsequent reaction of these sulfonium intermediates effectively reverse the normal polarity of the nucleophilic partner, turning it into an electrophilic species, a concept known as umpolung. manchester.ac.uk

| Reaction Type | Description | Typical Outcome | Reference |

|---|---|---|---|

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Charge-accelerated rearrangement of an allyl sulfonium salt. | Formation of functionalized indoles or biaryls. | researchgate.netresearchgate.net |

| Michael Addition | Nucleophilic attack at the β-position of an S-(alkenyl)sulfonium salt. | Formation of substituted olefins after elimination of a sulfide. | nih.gov |

| Radical Formation | Homolytic cleavage of the C-S bond, often via photocatalysis. | Radical C-C bond formation with suitable partners. | manchester.ac.uk |

Electrophilic and Nucleophilic Reactivity at the Allylic and Aromatic Moieties

The this compound molecule possesses two main sites for electrophilic and nucleophilic attack: the allylic group and the benzene (B151609) ring.

Aromatic Moiety: The benzene ring can undergo electrophilic aromatic substitution. The sulfinyl group (-SOR) is generally considered a deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene itself. libretexts.org This deactivation stems from the electron-withdrawing inductive effect of the sulfoxide. However, it directs incoming electrophiles to the ortho and para positions, a common trait for substituents with lone pairs that can participate in resonance stabilization of the intermediate carbocation (the arenium ion). libretexts.orgmsu.edu

Conversely, nucleophilic aromatic substitution on the phenyl ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups, which is not the primary role of the allylsulfinyl group. youtube.com Such reactions typically require harsh conditions or the presence of powerful activating groups like nitro functions. youtube.compdx.edu

Allylic Moiety: The allylic portion of the molecule exhibits distinct reactivity. The carbon atoms of the allyl group are susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions.

Nucleophilic Attack: As discussed, after activation of the sulfoxide, the allylic system becomes part of an electrophilic sulfonium salt, making it susceptible to attack by nucleophiles. researchgate.netnih.gov

Electrophilic Attack: The double bond of the allyl group can react with electrophiles in a manner similar to other alkenes. However, the presence of the adjacent sulfoxide group can influence the regioselectivity and stereoselectivity of these additions.

C-H Oxidation: Palladium-catalyzed allylic C-H oxidation is a known transformation for olefins. The use of sulfoxide ligands in such reactions can control the regioselectivity, favoring either linear or branched products. acs.org For terminal olefins, the addition of dimethyl sulfoxide (DMSO) has been shown to promote the formation of linear (E)-allylic acetates with high selectivity. acs.org

Regioselective Transformations via C-S Bond Cleavage

Cleavage of the carbon-sulfur bond in this compound and related compounds opens up further synthetic possibilities, allowing the sulfinyl group to act as a removable directing or activating group.

The C–S bond can be cleaved under various conditions, leading to regioselective outcomes:

Reductive Cleavage: The sulfonium salts generated from allylic sulfoxides can be reduced, leading to C-S bond cleavage. researchgate.net This is a key step in certain photoredox-catalyzed C-C bond-forming reactions where the sulfonium salt acts as a radical precursor. manchester.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are effective in mediating transformations that involve allylic substrates. For example, palladium-catalyzed allylic alkylation of sulfenate anions (formed from β-sulfinylesters) is a powerful method for constructing allyl sulfoxides. researchgate.net The reverse, involving C-S cleavage, is also mechanistically plausible in certain catalytic cycles.

Acid-Catalyzed Cleavage and Reconfiguration: In related systems like phenyl benzyl sulfide, acid-catalyzed reactions with diazo compounds can lead to the regioselective cleavage and reconfiguration of C-S bonds to form α-arylthio carbonyl compounds. nih.gov While this example involves a sulfide, similar principles of C-S bond lability can be relevant to sulfoxide-derived intermediates under specific conditions.

These transformations highlight the utility of the sulfinyl group not just as a static functional group but as a dynamic tool for orchestrating complex, regioselective bond formations through controlled C-S bond cleavage and formation events.

Applications of S Allylsulfinyl Benzene As a Chiral Auxiliary and Building Block in Complex Synthesis

Asymmetric Induction in Diastereoselective Transformations

The chiral sulfinyl group in (S)-(Allylsulfinyl)benzene is a powerful controller of stereochemistry. Its ability to direct the approach of reagents to a prochiral center allows for the synthesis of specific stereoisomers, a critical challenge in organic synthesis. The predictable nature of this control has made allylic sulfoxides valuable in diastereoselective reactions.

The formation of carbon-carbon bonds is fundamental to organic synthesis, and controlling the stereochemistry of these new connections is paramount for creating complex molecules. researchgate.net this compound and related chiral allylic sulfoxides serve as excellent chiral auxiliaries in these reactions, directing the formation of new stereocenters with high levels of diastereoselectivity. The sulfoxide (B87167) group's steric bulk and electronic nature influence the transition state of the reaction, favoring one geometric arrangement over others.

For instance, the conjugate addition of carbon nucleophiles to α,β-unsaturated sulfoxides proceeds with high diastereoselectivity. The chiral sulfinyl group effectively shields one face of the molecule, guiding the incoming nucleophile to the opposite face. This strategy has been employed in Michael additions, where the addition of enolates or organocuprates to vinyl sulfoxides derived from this compound leads to the formation of adducts with excellent stereocontrol. The resulting products can then be further manipulated, with the sulfinyl group being removed under reductive conditions after it has served its stereodirecting role.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| α,β-Unsaturated Sulfoxide | Grignard Reagent | CuI | >95:5 | 85 |

| Vinyl Sulfoxide | Lithium Enolate | THF, -78°C | 90:10 | 78 |

| α,β-Unsaturated Sulfoxide | Organolithium Reagent | CuBr·SMe₂ | >98:2 | 90 researchgate.net |

This table presents representative data for diastereoselective C-C bond forming reactions involving chiral sulfoxides.

The directing influence of the chiral sulfinyl group extends to additions to functional groups within the same molecule. This compound is a valuable precursor for substrates used in diastereoselective additions to proximal carbonyls and imines. nih.govrsc.org The stereochemical outcome of these additions is often predictable based on chelation-controlled or non-chelation-controlled transition state models.

In the case of additions to aldehydes or ketones, the sulfoxide's oxygen atom can coordinate to a Lewis acid, creating a rigid, chair-like transition state. This pre-organization dictates the trajectory of the incoming nucleophile, leading to high diastereoselectivity. researchgate.net Similarly, the addition of organometallic reagents to N-sulfinyl imines, which can be derived from allylic sulfoxides, is a powerful method for synthesizing chiral amines. beilstein-journals.org The stereoselectivity is controlled by the stable conformation of the N-sulfinyl imine, where the bulky group on the sulfur atom directs the nucleophilic attack to the less hindered face of the C=N bond. beilstein-journals.org For example, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines demonstrates that alkene geometry can be selectively transferred to the newly formed carbon-carbon bond, controlling the stereochemistry of the resulting product. researchgate.netnsf.gov

| Imine Substrate | Nucleophile | Lewis Acid | Diastereomeric Ratio (d.r.) |

| (S)-N-tert-Butanesulfinyl imine | Allylmagnesium bromide | ZnBr₂ | 95:5 nsf.gov |

| (S)-N-tert-Butanesulfinyl imine | Crotyl-TMS | ZnCl₂ | 95:5 nsf.gov |

| (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one | Dimethylallyltributylstannane | Brønsted Acid | 14.2:1 nih.gov |

This table illustrates the high diastereoselectivity achieved in additions to chiral imines.

Chiral Ligands and Catalysts Derived from Allylic Sulfoxides

While extensively used as chiral auxiliaries, chiral sulfoxides have more recently been recognized as a versatile class of ligands for asymmetric transition-metal catalysis. nih.gov The proximity of the chiral sulfur atom to the metal center allows for effective transfer of stereochemical information during the catalytic cycle. nih.gov Furthermore, the ability of sulfoxides to coordinate to metals through either the sulfur or oxygen atom provides unique electronic and steric properties that can be fine-tuned. nih.gov

This compound can be transformed into a variety of chiral ligands. The allyl group provides a handle for further functionalization, allowing for the synthesis of bidentate or multidentate ligands. For example, the double bond can undergo hydroformylation, hydroboration, or other additions to introduce secondary coordinating groups like phosphines, amines, or alcohols. These hybrid sulfur-containing ligands have shown promise in a range of catalytic reactions. rsc.org

Chiral sulfoxide ligands have been successfully applied in:

Palladium-catalyzed asymmetric allylic alkylation: This is a versatile method for C-C bond formation, and chiral sulfoxide-phosphine ligands have been shown to induce high enantioselectivity. acs.orgmdpi.com

Rhodium-catalyzed asymmetric 1,4-additions: Sulfinamide-olefin hybrid ligands have proven highly effective in the addition of aryl boronic acids to α,β-unsaturated carbonyl compounds, achieving high yields and enantiomeric excesses. rsc.org

Iridium-catalyzed asymmetric allylation: Chiral phosphoramidite-sulfoxide ligands can be used for the regio- and enantioselective allylation of nucleophiles. organic-chemistry.org

The development of new, structurally simple yet effective chiral sulfoxide-based ligands remains an active area of research, promising to expand the toolkit for asymmetric catalysis. nih.govrsc.org

Strategic Intermediates in the Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. researchgate.netnih.gov this compound serves as a valuable chiral starting material in these endeavors, allowing for the early introduction of a key stereocenter that guides subsequent transformations. semanticscholar.org Its utility is particularly evident in the construction of stereodefined functional groups and complex molecular architectures. researchgate.netnih.govchim.it

One of the most powerful applications of this compound is in the synthesis of enantiomerically pure allylic alcohols via the Mislow-Evans rearrangement. wikipedia.orgmaxbrainchemistry.com This reaction involves a thermal maxbrainchemistry.comwpmucdn.com-sigmatropic rearrangement of an allylic sulfoxide to a transient sulfenate ester. wpmucdn.comthermofisher.com This intermediate is then cleaved in situ by a thiophilic reagent, such as a phosphite ester, to yield the corresponding allylic alcohol. wikipedia.orgsynarchive.com

The key feature of the Mislow-Evans rearrangement is the highly efficient transfer of chirality from the sulfur atom of the sulfoxide to the tertiary carbon of the alcohol product. maxbrainchemistry.comwpmucdn.com The reaction proceeds through a highly ordered, cyclic transition state, which ensures high stereospecificity. wpmucdn.com This method provides a reliable route to stereodefined allylic alcohols, which are themselves versatile intermediates in the synthesis of many natural products. nih.gov For example, this rearrangement was famously used in a synthesis of prostaglandin E2 to set a crucial stereocenter. thermofisher.com

| Allylic Sulfoxide Substrate | Thiophile | Product | Stereochemical Outcome |

| (S)-Allyl p-tolyl sulfoxide | P(OMe)₃ | (R)-Allylic alcohol | Complete transfer of chirality wpmucdn.com |

| Substituted (S)-allylic sulfoxide | P(OEt)₃ | trans-Allylic alcohol | High (E)-selectivity thermofisher.com |

This table summarizes the key features of the Mislow-Evans rearrangement.

The carbon framework derived from this compound can be incorporated into complex ring systems. The vinyl sulfoxide moiety, readily accessible from the allylic sulfoxide, is an excellent dienophile or dipolarophile in cycloaddition reactions. The chiral sulfinyl group exerts powerful facial selectivity, directing the approach of the diene or dipole to one face of the double bond.

This strategy has been applied to the asymmetric synthesis of various carbocyclic and heterocyclic structures:

Diels-Alder Reactions: Chiral vinyl sulfoxides undergo [4+2] cycloadditions with dienes to produce cyclohexene derivatives with high diastereoselectivity. The resulting sulfoxide adducts can then be elaborated into more complex polycyclic systems.

[3+2] Cycloadditions: The reaction of chiral vinyl sulfoxides with nitrile oxides or azides provides a route to chiral isoxazolines and triazolines, respectively. These heterocycles are valuable building blocks in medicinal chemistry.

Intramolecular Cyclizations: The functional groups within molecules derived from this compound can be harnessed for intramolecular ring-forming reactions, leading to the construction of complex heterocyclic and polycyclic scaffolds found in natural products. beilstein-journals.orgnih.govbeilstein-journals.org

The sulfoxide group can be retained as a functional handle in the final product or removed after it has fulfilled its stereodirecting role, highlighting the versatility of this approach in complex molecule synthesis. documentsdelivered.com

Computational and Theoretical Analyses of S Allylsulfinyl Benzene and Its Reactions

Quantum Chemical Calculations (Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to modeling the behavior of (S)-(allylsulfinyl)benzene at the molecular level. These methods offer a balance between computational cost and accuracy, making them suitable for studying complex organic molecules and their reaction pathways.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. nih.gov Functionals like B3LYP and M06 are often employed, sometimes with dispersion corrections (e.g., B3LYP-D3), to accurately model systems where non-covalent interactions are significant. nih.govacs.orgschrodinger.com These calculations are instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining the energies of ground states, transition states, and intermediates. nih.govnih.gov

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. acs.org MP2, the second-order correction, is a common and cost-effective level of theory that provides a good description of electron correlation, which is crucial for accurately predicting reaction barriers and interaction energies. acs.orgwikipedia.org While higher-order MP calculations (MP3, MP4) exist, MP2 is frequently used for systems of this size. wikipedia.org Systematic studies have shown that MP theory is not always a convergent theory at high orders, but MP2 often provides a significant improvement over mean-field methods. acs.org

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the allyl group, and the chiral sulfoxide (B87167) moiety. Molecular Orbital (MO) theory describes the distribution of electrons within the molecule in delocalized orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. schrodinger.com

For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the allyl double bond, as well as the lone pair on the sulfur atom. The LUMO is typically an antibonding π* orbital associated with the aromatic ring and the C=C double bond. espublisher.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. schrodinger.comespublisher.com

DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these frontier molecular orbitals. espublisher.comresearchgate.net For instance, in related aryl systems, the HOMO is often located on the benzene ring and its substituents, while the LUMO is distributed across the π-system of the rings. espublisher.com The allyl system itself contributes a set of three π molecular orbitals (bonding, non-bonding, and antibonding), which interact with the orbitals of the phenylsulfinyl group. youtube.comyoutube.comyoutube.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Compounds Note: This table presents generalized data for similar aromatic systems to illustrate typical computational outputs. Values for this compound would require specific calculation.

| Compound System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Benzene | B3LYP/6-31+G(d,p) | -6.75 | -0.23 | 6.52 | researchgate.net |

| EPBZ Derivative (example) | B3LYP/6-31G** | -6.21 | -2.33 | 3.88 | espublisher.com |

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of molecules and the interpretation of experimental data. DFT calculations can simulate infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. dtic.milresearchgate.net

To predict the IR spectrum, calculations are performed to determine the vibrational frequencies and their corresponding intensities. dtic.milmdpi.comnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental results. mdpi.com This analysis allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as S=O stretching, C=C stretching of the allyl and phenyl groups, and various bending modes. researchgate.netmdpi.com

UV-Visible spectra are predicted using time-dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. schrodinger.com The lowest energy transition is typically the HOMO to LUMO transition, and its calculated energy can be correlated with the maximum absorption wavelength (λmax) observed experimentally. schrodinger.comnih.gov For aromatic sulfoxides, these calculations can help understand the π → π* and n → π* transitions.

Mechanistic Exploration via Potential Energy Surface Mapping

The most significant reaction of this compound is the researchgate.netnih.gov-sigmatropic rearrangement, commonly known as the Mislow-Evans rearrangement. wikipedia.orgwpmucdn.comnih.govsynarchive.com This reversible reaction involves the conversion of the allylic sulfoxide to an allylic sulfenate ester. nih.govresearchgate.netresearchgate.net Computational chemistry allows for the detailed exploration of this reaction's mechanism by mapping the potential energy surface (PES). acs.org The PES connects the reactant, transition state(s), intermediates, and product geometries, providing a comprehensive energetic landscape of the reaction. acs.org

The Mislow-Evans rearrangement proceeds through a highly ordered, concerted, cyclic transition state. wpmucdn.com Computational studies have consistently identified this as a five-membered, envelope-like structure where the allyl group is transferred from the sulfur to the oxygen atom. wikipedia.orgacs.org This transition state is key to the high degree of stereochemical transfer observed in the reaction. wpmucdn.comresearchgate.netresearchgate.net

DFT calculations have been used to determine the optimized geometries of both the transition state and the sulfenate intermediate for various aryl and allylic sulfoxides. nih.govacs.org For example, in a dearomative Mislow-Evans rearrangement of aryl sulfoxides, DFT calculations elucidated the full reaction profile, including the structures of the key intermediates and transition states. nih.govacs.orgacs.org

The energetic profile of the Mislow-Evans rearrangement quantifies the feasibility of the reaction. DFT calculations provide the relative free energies (ΔG) of the reactant, transition state, and intermediate. The difference in free energy between the reactant and the transition state is the activation free energy (ΔG‡), which determines the reaction rate.

Table 2: Example Calculated Free Energy Profile for a Dearomative Mislow-Evans Rearrangement Note: Data adapted from a study on a substituted naphthyl sulfoxide (1a-1) to illustrate a typical energetic profile. Energies are in kcal/mol. nih.govacs.org

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | Aryl Sulfoxide | 0.0 |

| TS1 | Protonation Transition State | +25.6 |

| Intermediate 1 | Protonated Intermediate | +19.8 |

| TS2 | researchgate.netnih.gov-Sigmatropic Rearrangement TS | +21.4 |

| Intermediate 2 | Sulfenate Ester Intermediate | +5.4 |

Stereochemical Predictions and Rationale for Diastereoselectivity

A hallmark of the Mislow-Evans rearrangement is its high degree of stereocontrol, where the chirality at the sulfur atom is efficiently transferred to a new stereocenter at the carbon atom of the resulting allylic alcohol. wpmucdn.comresearchgate.netresearchgate.net Computational studies are crucial for understanding the origins of this stereoselectivity.

The diastereoselectivity is determined by the relative energies of the diastereomeric transition states. wikipedia.org For the rearrangement of this compound, there are different possible geometries for the five-membered ring transition state (e.g., endo vs. exo conformations). These different transition states lead to different diastereomers of the product. DFT calculations can determine the energies of these competing transition states. The pathway with the lower activation energy will be favored, thus predicting the major diastereomer. wikipedia.orgresearchgate.net

Studies have shown that for researchgate.netnih.gov-sigmatropic rearrangements, there is generally a strong preference for the formation of the E-alkene product. wikipedia.org The stereochemistry at the newly formed C-C or C-O bond can be rationalized by analyzing the steric and electronic interactions within the envelope-like transition state. wikipedia.orgnih.gov For example, DFT calculations on a dearomative Mislow-Evans rearrangement of aryl sulfoxides revealed that the protonation of the α-carbon to the sulfoxide is the stereocontrolling step, as it has the highest activation barrier and sets the stereochemistry for the subsequent rearrangement. nih.govacs.org

Emerging Directions and Future Research Prospects for Chiral Allylic Sulfoxide Chemistry

Development of Novel Catalytic Systems for (S)-(Allylsulfinyl)benzene Synthesis

The enantioselective synthesis of chiral sulfoxides remains a central challenge, and the development of novel catalytic systems is at the forefront of current research. While classical methods like the Kagan oxidation have been foundational, the focus is shifting towards more sophisticated and efficient catalytic strategies.

One promising avenue is the use of palladium-based catalysts. For instance, a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand has been developed for Pd(II)-catalyzed enantioselective allylic C–H oxidation, allowing for the synthesis of complex chiral molecules like isochromans with high enantioselectivity (avg. 92% ee). nih.gov This highlights a move towards using chiral sulfoxides themselves as ligands to induce asymmetry in catalytic processes. Bissulfoxide ligands have also proven effective in palladium-catalyzed allylic C-H oxidation, enabling direct benzyl-allylic functionalization. mdpi.com

Rhodium catalysis is also emerging as a powerful tool. A dynamic kinetic resolution (DKR) of allylic sulfoxides has been demonstrated by combining the Mislow bohrium.comnih.gov-sigmatropic rearrangement with catalytic asymmetric hydrogenation using a chiral rhodium complex. bohrium.comnih.govnih.gov This system employs a dual-role catalyst that not only facilitates the hydrogenation but also accelerates the racemization of the sulfoxide (B87167), allowing for the conversion of a racemate into a single enantiomer of the product in high yield and selectivity. nih.govnih.gov Furthermore, rhodium has been used for the enantioselective C–H alkynylation of sulfoxides, showcasing diverse applications in desymmetrization and kinetic resolution. rsc.org

Beyond precious metals, research into more abundant and benign metal catalysts, as well as organocatalysts, is gaining traction for the asymmetric oxidation of sulfides. organic-chemistry.org These systems aim to provide cost-effective and environmentally friendly alternatives for producing this compound and related compounds.

| Catalyst System | Reaction Type | Key Features |

| Pd(II) / ArSOX Ligand | Enantioselective Allylic C-H Oxidation | High enantioselectivity (avg. 92% ee) for isochroman synthesis. nih.gov |

| Rhodium Complex | Dynamic Kinetic Resolution (DKR) | Dual-role catalyst for hydrogenation and sulfoxide racemization. nih.govnih.gov |

| Chiral Platinum Diphosphine | Enantioselective Sulfide (B99878) Oxidation | High-yielding (63-99%) and selective (up to 88% ee). organic-chemistry.org |

| Vanadium / Chiral Schiff Bases | Enantioselective Sulfide Oxidation | Catalyzes oxidation with H2O2, achieving up to 99% ee. organic-chemistry.org |

Exploration of New Reactivity Modes and Rearrangement Cascades

While the bohrium.comnih.gov-sigmatropic rearrangement (Mislow-Evans rearrangement) of allylic sulfoxides is well-established, contemporary research is uncovering new facets of this reaction and discovering entirely new reactivity modes. nih.govwikipedia.orgresearchgate.netnih.govacs.org

Recent advancements have expanded the scope of the Mislow-Evans rearrangement beyond its traditional boundaries. An unprecedented dearomative Mislow-Braverman-Evans rearrangement of aryl sulfoxides has been developed to produce benzylic alcohols, a transformation previously inaccessible through this pathway. nih.govnih.govacs.orgacs.org This was achieved by designing a system where dearomative tautomerization precedes the bohrium.comnih.gov-sigmatropic shift. nih.govacs.org

Researchers are also designing complex cascade reactions that hinge on the reactivity of allylic sulfoxides. These cascades can involve a conjugate addition, a diastereoselective protonation, and a subsequent bohrium.comnih.gov-sigmatropic rearrangement to build molecular complexity rapidly. researchgate.net Such sequences allow for the straightforward synthesis of highly functionalized molecules like 1,4-diols and 1,4-aminoalcohols from sulfinyl dienes. researchgate.net Another novel approach involves a researchgate.netresearchgate.net-rearrangement of aryl sulfoxides with allyl nitriles, leading to a dearomatization process and the formation of densely substituted cyclohexadienes and bicyclic compounds. nih.gov

These developments demonstrate that the reactivity of the allylic sulfoxide group is far from fully exploited. Future research will likely focus on discovering new triggers for rearrangements and integrating them into ever more sophisticated and efficient synthetic cascades.

Sustainable and Green Chemistry Approaches in Allylic Sulfoxide Transformations

In line with the broader goals of the chemical industry, sustainable and green chemistry principles are increasingly being applied to the synthesis and transformation of allylic sulfoxides. The focus is on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A major thrust in this area is the replacement of traditional stoichiometric oxidants with greener alternatives for the synthesis of this compound from its corresponding sulfide. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. nih.gov Numerous methods have been developed that use H₂O₂ in transition-metal-free systems or with recyclable catalysts to achieve selective oxidation of sulfides to sulfoxides. nih.govresearchgate.netorganic-chemistry.org

Photocatalysis represents another frontier in green sulfoxide synthesis. Visible-light-driven, metal-free protocols have been established for the one-pot synthesis of allyl-aryl sulfoxides from allyl bromides and thiols. chemrxiv.org These methods often operate under mild conditions and can utilize air as the ultimate oxidant. chemrxiv.org Electrochemical methods are also emerging as a powerful sustainable tool, using traceless electrons as the oxidant to convert sulfides to sulfoxides cleanly and efficiently, often in green solvents like water/acetone mixtures. rsc.org

Biocatalysis offers a highly selective and environmentally benign route to chiral sulfoxides. acsgcipr.org Enzymes such as monooxygenases and peroxidases, often used in whole-cell systems, can catalyze the asymmetric oxidation of prochiral sulfides with high enantioselectivity. acsgcipr.orgnih.gov Recent research has also explored reductive enzymes for the kinetic resolution of racemic sulfoxides, providing an alternative biocatalytic pathway to enantiopure products. nih.gov The use of unconventional green media like ionic liquids and deep eutectic solvents in these biotransformations is also being investigated to improve sustainability. nih.gov

| Green Chemistry Approach | Key Features & Advantages | Example |

| Green Oxidants | Use of H₂O₂ (byproduct is H₂O), avoiding toxic metal oxidants. nih.gov | Transition-metal-free oxidation of sulfides with H₂O₂ in glacial acetic acid. nih.gov |

| Photocatalysis | Utilizes visible light as an energy source; can enable aerobic oxidation. | One-pot synthesis of allyl-aryl sulfoxides using Eosin Y and TEMPO under visible light. chemrxiv.org |

| Electrochemistry | Employs "traceless" electrons as the oxidant, minimizing reagent waste. rsc.org | Anodic oxidation of sulfides to sulfoxides using reusable graphite electrodes. rsc.org |

| Biocatalysis | High enantioselectivity under mild, aqueous conditions; uses renewable enzymes. acsgcipr.orgfrontiersin.org | Whole-cell oxidation of sulfides using Pseudomonas frederiksbergensis. organic-chemistry.org |

Advanced Spectroscopic and Chiroptical Characterization Techniques

The precise determination of the three-dimensional structure, particularly the absolute configuration at the stereogenic sulfur center, is crucial in chiral sulfoxide chemistry. While traditional methods like NMR and X-ray crystallography are vital, advanced spectroscopic and chiroptical techniques are becoming indispensable for unambiguous stereochemical assignment, especially for molecules in solution. uantwerpen.be

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide detailed structural information on chiral molecules. uantwerpen.be The absolute configuration of chiral sulfoxides can be definitively assigned by comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations. nih.gov This combination of experimental spectroscopy and theoretical computation provides a high level of confidence in the assignment.

Electronic Circular Dichroism (CD) spectroscopy is another valuable tool. The CD spectra of aryl sulfoxides can be interpreted using theoretical models, such as the coupled oscillator model, to confirm the absolute configuration. rsc.org The agreement between calculated and experimental CD spectra allows for the reliable assignment of (S) or (R) configuration to the sulfoxide. rsc.org These chiroptical methods are particularly advantageous as they allow for the determination of absolute configuration directly in solution, avoiding the need for crystallization which is a prerequisite for X-ray analysis. uantwerpen.be

Synergistic Integration of Computational Chemistry and Experimental Design

The synergy between computational chemistry and experimental design has become a driving force for innovation in allylic sulfoxide chemistry. Theoretical calculations, primarily using Density Functional Theory (DFT), are no longer just for post-hoc rationalization but are now integral to the design of new catalysts, the prediction of reaction outcomes, and the elucidation of complex reaction mechanisms. researchgate.net

In the development of new catalytic systems, DFT calculations are used to compare the geometries and energies of possible transition states, guiding the design of more effective and selective catalysts. nih.govacs.org For example, theoretical analysis of helical complexes formed during titanium-catalyzed sulfide oxidation led to the design of a superior chiral tetraol ligand. nih.govacs.org Similarly, in investigating novel chiral sulfoxide ligands for palladium catalysis, DFT was employed to calculate activation energies and identify the most promising ligand candidates before their synthesis was attempted. diva-portal.org

Computational studies have been instrumental in understanding the mechanisms of complex rearrangements. For the dearomative Mislow-Evans rearrangement, DFT calculations revealed the full reaction profile, identified the stereocontrolling step, and explained the observed erosion of enantiopurity through the reversible nature of the reaction steps. nih.govnih.govacs.org This deep mechanistic insight is crucial for optimizing reaction conditions and improving stereoselectivity.

This integrated approach, where computational predictions guide experimental efforts and experimental results validate and refine theoretical models, accelerates the pace of discovery. nih.gov It allows researchers to pursue more ambitious goals, from designing catalysts with atomic precision to predicting and controlling the flow of complex reaction cascades.

Q & A

Q. What are the established synthetic routes for (S)-(Allylsulfinyl)benzene, and how can structural purity be validated?

A reliable method involves the oxidation of allyl benzyl sulfide using tert-butyl hydroperoxide (TBHP) under catalyst-free conditions, achieving high yields (~93%) . Structural validation requires 1H/13C NMR to confirm the sulfinyl group (δ ~145 ppm for sulfinyl-S in 13C NMR) and ESI-MS (observed m/z 167 [M+H]+) . Purity is confirmed via chromatographic techniques (e.g., TLC) and comparison with literature NMR shifts.

Q. How can researchers differentiate this compound from its sulfone or sulfide analogs?

Key distinctions include:

- NMR : Sulfinyl groups exhibit distinct 13C shifts (~145 ppm) versus sulfones (~130 ppm) or sulfides (~40 ppm).

- MS : Molecular ion peaks differ (e.g., m/z 167 for sulfinyl vs. m/z 203 for sulfone derivatives) .

- Oxidative reactivity : Sulfides oxidize to sulfoxides/sulfones under controlled conditions, monitored via reaction kinetics .

Q. What spectroscopic techniques are critical for characterizing the chiral center in this compound?

- Chiral HPLC with a polysaccharide column resolves enantiomers using hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Detects Cotton effects at specific wavelengths (e.g., 220–250 nm) to confirm the (S)-configuration .

- Optical rotation : Compare experimental [α]D values with literature data for chiral sulfoxides .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) require:

- Variable-temperature NMR : Rule out conformational dynamics.

- Isotopic labeling : Confirm assignments via 2D NMR (HSQC, HMBC).

- Cross-validate with computational methods : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data . Document discrepancies in the "Results and Discussion" section per journal guidelines .

Q. What green chemistry approaches optimize the synthesis of this compound?

- Solvent selection : Replace hazardous solvents with ethyl acetate/petroleum ether mixtures (6:4) .

- Electrochemical oxidation : Use sustainable protocols (e.g., TBHP-free routes) with controlled potentials to minimize byproducts .

- Catalyst design : Explore recyclable organocatalysts (e.g., thioureas) to enhance enantioselectivity .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

Q. What strategies address gaps in toxicological data for this compound?

Follow frameworks from ATSDR/NTP/EPA:

- In vitro assays : Test cytotoxicity (e.g., MTT assay) in human cell lines.

- Metabolic profiling : Identify sulfoxide reduction products using LC-MS/MS.

- Ecotoxicity studies : Assess biodegradability via OECD 301F tests .

Methodological Considerations

Q. How should researchers design experiments to compare sulfinyl vs. sulfone derivatives?

Q. What databases and tools ensure comprehensive literature reviews for sulfinyl compounds?

Prioritize SciFinder , Reaxys , and PubMed for peer-reviewed data. Avoid non-academic sources (e.g., BenchChem). Use ChemSpider for structural validation and Web of Science for citation tracking .

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.